2-(2-アミノ-5-(3,4-ジメトキシフェニル)-6-メチルピリミジン-4-イル)-5-エトキシフェノール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

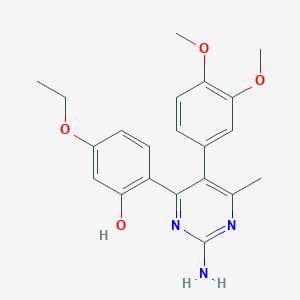

The compound “2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and phenol groups, which are aromatic rings with a hydroxyl group. The presence of the amino group (-NH2) and ethoxy group (-OCH2CH3) suggest that this compound could have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenol group. The dimethoxyphenyl and ethoxyphenol groups could potentially participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several functional groups. The amino group is a common site of reactivity in many chemical reactions. The phenol group could potentially undergo reactions at the aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the amino and hydroxyl groups could increase its solubility in polar solvents .作用機序

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol exerts its inhibitory effect on Akt by binding to its ATP-binding site and preventing its phosphorylation and activation. Akt inhibition leads to the inhibition of downstream signaling pathways, such as the mTOR pathway, which is involved in cell growth and proliferation. 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has been shown to be a selective inhibitor of Akt, with no significant inhibition of other kinases.

Biochemical and Physiological Effects

The inhibition of Akt by 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has several biochemical and physiological effects. In cancer cells, Akt inhibition leads to the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. In diabetes, Akt inhibition leads to the reduction of insulin resistance and glucose uptake. In neurodegenerative disorders, Akt inhibition leads to the reduction of oxidative stress and inflammation. In cardiovascular diseases, Akt inhibition leads to the reduction of vascular smooth muscle cell proliferation and migration.

実験室実験の利点と制限

2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has several advantages for lab experiments. It is a potent and selective inhibitor of Akt, with no significant inhibition of other kinases. It has been extensively studied for its potential therapeutic applications in cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases. However, 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has some limitations for lab experiments. It has poor solubility in water, which limits its use in in vivo experiments. In addition, 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has not been extensively studied for its potential toxicity and side effects.

将来の方向性

There are several future directions for the research and development of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol. Firstly, the optimization of the synthesis method to improve the yield and purity of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol. Secondly, the development of more water-soluble derivatives of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol for in vivo experiments. Thirdly, the investigation of the potential toxicity and side effects of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol. Fourthly, the investigation of the potential synergistic effects of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol with other anticancer agents. Fifthly, the investigation of the potential use of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol in combination with immunotherapy for cancer treatment. Finally, the investigation of the potential use of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol in other diseases, such as inflammatory diseases and infectious diseases.

Conclusion

In conclusion, 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol is a small molecule inhibitor of the protein kinase Akt, which plays a crucial role in cell survival, proliferation, and metabolism. 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has been extensively studied for its potential therapeutic applications in cancer, diabetes, neurodegenerative disorders, and cardiovascular diseases. 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol exerts its inhibitory effect on Akt by binding to its ATP-binding site and preventing its phosphorylation and activation. 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol, including the optimization of the synthesis method, the development of more water-soluble derivatives, and the investigation of potential toxicity and side effects.

合成法

The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol involves a multi-step process, including the reaction of 2-aminopyrimidine with 3,4-dimethoxybenzaldehyde, followed by the reaction with methyl acetoacetate to form the pyrimidinone intermediate. The intermediate is then reacted with 2-bromo-4-ethoxyphenol to yield the final product. The synthesis of 2-(2-Amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl)-5-ethoxyphenol has been reported in several scientific publications, including the Journal of Medicinal Chemistry.

科学的研究の応用

有機合成と触媒

この化合物は、特に新しい触媒プロトコル開発における有機合成に利用できます。 ピリミジニル部分とジメトキシフェニル基を含むその構造は、N-ヘテロ環のカルコンへのマイケル付加を促進する可能性があります 。このタイプの反応は、潜在的な治療用途を持つ生物活性化合物の作成に不可欠です。

ファーマコフォア開発

化合物に存在するジメトキシフェニル(DMP)基は、汎用性の高いファーマコフォアです。これは、さまざまな生物活性効果を示す分子にしばしば組み込まれています。 DMP部分は、他の誘導体に比べて低濃度でより効果的にするため、化合物の活性を高めると知られています 。この特性を利用して、効力を向上させた新薬を開発できます。

抗がん研究

DMP基を含む化合物は、有意な抗がん効果を示してきました。 それらは、チューブリン、ヒートショックタンパク質90(Hsp90)、チオレドキシンレダクターゼ(TrxR)など、がん細胞の増殖に関与する重要なタンパク質を阻害することによって機能します 。対象化合物は、他のDMP含有化合物との構造的類似性から、その潜在的な抗がん特性について調査することができます。

抗菌および抗真菌用途

化合物の構造的特徴は、微生物および真菌感染症の対策に役立つ可能性があります。 以前の研究では、同様の化合物がE. coliやS. aureusなどの細菌に対して活性を示すことが示されています 。この化合物の研究は、抗菌剤または抗真菌剤としての潜在的な用途にまで拡張される可能性があります。

抗ウイルス可能性

DMP基は、HIV、C型肝炎、インフルエンザなどのウイルスに対する抗ウイルス活性に関連付けられています 。この化合物がこの基を含むことを考えると、特に薬剤耐性ウイルス株の出現による新しい治療法の必要性が高まっているため、新しい抗ウイルス薬の開発の候補となる可能性があります。

抗寄生虫および抗炎症特性

最後に、化合物は、その抗寄生虫および抗炎症特性について調査することができます。 DMPファーマコフォアを持つ化合物は、リーシュマニアやマラリアの原因となるプラスモジウムなどの寄生虫に対して有効性を示しており、抗炎症効果も示しています 。これは、化合物が寄生虫感染症や炎症性疾患の治療における潜在的な役割を示唆しています。

Safety and Hazards

特性

IUPAC Name |

2-[2-amino-5-(3,4-dimethoxyphenyl)-6-methylpyrimidin-4-yl]-5-ethoxyphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4/c1-5-28-14-7-8-15(16(25)11-14)20-19(12(2)23-21(22)24-20)13-6-9-17(26-3)18(10-13)27-4/h6-11,25H,5H2,1-4H3,(H2,22,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDZSINUHPAKULY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C2=NC(=NC(=C2C3=CC(=C(C=C3)OC)OC)C)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-hydroxy-2-phenylethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B357457.png)

![Ethyl 7-(3,4-dimethoxyphenyl)-2-methyl-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B357458.png)

![8,9-Dimethyl-5-{4-[2-(4-morpholinyl)-2-oxoethyl]-1-piperazinyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B357461.png)

![N-isobutyl-1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-3-piperidinecarboxamide](/img/structure/B357463.png)

![2,4-dichloro-N-[5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B357465.png)

![2-[3-(4-chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B357466.png)

![3-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-5,7-dihydroxy-4-methyl-2H-chromen-2-one](/img/structure/B357467.png)

![4-{2-[3-(2-furyl)-1',3'-diphenyl-4,5-dihydro-1H,1'H-5,4'-bipyrazol-1-yl]-2-oxoethyl}morpholine](/img/structure/B357469.png)

![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3-methoxyphenyl)-3-piperidinecarboxamide](/img/structure/B357471.png)

![2-amino-7-[(2,6-dichlorobenzyl)oxy]-3-(3,4-dimethoxyphenyl)-4H-chromen-4-one](/img/structure/B357473.png)

![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-(3-pyridinyl)acetamide](/img/structure/B357474.png)

![2-(2-fluorophenoxy)-N-{5-[(3-methylbenzyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B357478.png)

![ethyl 3-[(1-benzofuran-2-ylcarbonyl)amino]-5,6-dimethoxy-1H-indole-2-carboxylate](/img/structure/B357480.png)